methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also features a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-CO2CH3) .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, compounds with chlorosulfonyl groups are often synthesized using chlorosulfonyl isocyanate . The carboxylate ester group could potentially be introduced through esterification .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic pyrrole ring, the electronegative chlorosulfonyl group, and the ester group. These groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic chlorosulfonyl group and the nucleophilic pyrrole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could potentially make the compound reactive and susceptible to hydrolysis .Scientific Research Applications
Organocatalytic Synthesis of Polysubstituted Pyrroles
Research by Zheng, Wang, and Zhou (2015) in "Chemical Communications" explores the organocatalyzed synthesis of polysubstituted pyrroles, a class of compounds to which methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate belongs. Their work demonstrates a three-component reaction involving 1,2-diones, aldehydes, and arylamines, catalyzed by 4-methylbenzenesulfonic acid monohydrate. This method provides an efficient way to access various polysubstituted pyrroles under mild conditions (Zheng, Wang, & Zhou, 2015).
Synthesis Approaches to Cyanopyrroles
Barnett, Anderson, and Loader (1980) in the "Canadian Journal of Chemistry" describe the modification of the Vilsmeier–Haack reaction with pyrrole to synthesize 2-nitriles. This work highlights the application of chlorosulfonyl isocyanate in the synthesis of cyanopyrroles, a category related to the compound . They also discuss the synthesis of pyrrole-2,4-dicarbonitrile, showcasing the versatility of pyrrole derivatives in chemical synthesis (Barnett, Anderson, & Loader, 1980).
Cyanation of Substituted Pyrroles
Loader and Anderson (1981) also delve into the cyanation of substituted pyrroles using chlorosulfonyl isocyanate (CSI), demonstrating its utility in selective pyrrole ring substitution. Their research outlines the synthesis of pyrrole-3-carbonitriles and their derivatives, again underlining the chemical utility of pyrrole compounds in organic synthesis (Loader & Anderson, 1981).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S/c1-12-6(9)5-2-4(3-8-5)13(7,10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVGLPMJTJGVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-62-4 | |
Record name | methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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